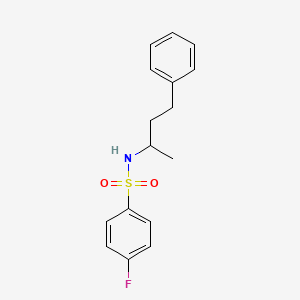![molecular formula C18H18F3N3O4S B3976395 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE](/img/structure/B3976395.png)
1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE
Overview
Description
1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, phenyl, and methanesulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-(trifluoromethyl)aniline to produce 4-nitro-2-(trifluoromethyl)aniline. This intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The phenyl and piperazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[4-AMINO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings .
Scientific Research Applications
1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]ETHANONE
- 1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]MORPHOLINE
Uniqueness
1-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-benzylsulfonyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c19-18(20,21)16-12-15(24(25)26)6-7-17(16)22-8-10-23(11-9-22)29(27,28)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPXZRZKINBIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



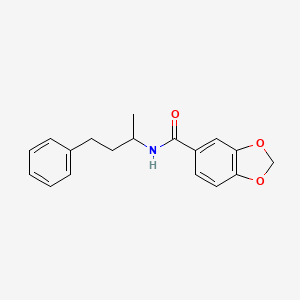
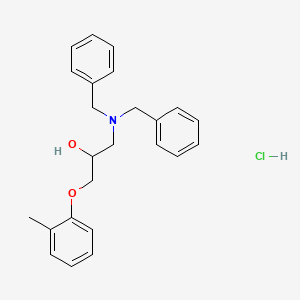
![methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3976330.png)
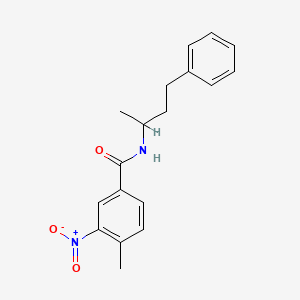
![N-(4-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976341.png)
![2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3976343.png)
![5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3976360.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-quinolin-3-ylbenzamide](/img/structure/B3976363.png)
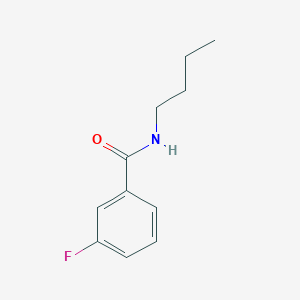
![1-[7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976382.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3976410.png)

